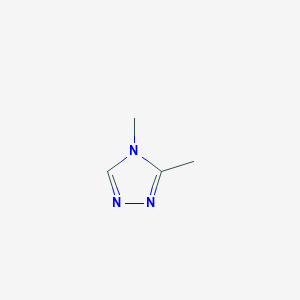

3,4-dimethyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality 3,4-dimethyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-6-5-3-7(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDXSEYWEKKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-74-8 | |

| Record name | 3,4-dimethyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-dimethyl-4H-1,2,4-triazole CAS number and properties

This technical monograph details the physicochemical profile, synthetic pathways, and application spectrum of 3,4-dimethyl-4H-1,2,4-triazole , a critical heterocyclic building block in medicinal chemistry and coordination materials.

Chemical Identity & Structural Analysis

3,4-dimethyl-4H-1,2,4-triazole represents a specific regioisomer of the triazole family where the aromaticity and tautomeric equilibrium are "locked" by N4-substitution. Unlike 1H-triazoles, which exist in rapid tautomeric equilibrium (1H

| Parameter | Technical Specification |

| CAS Registry Number | 16778-74-8 |

| IUPAC Name | 3,4-Dimethyl-4H-1,2,4-triazole |

| Molecular Formula | C |

| Molecular Weight | 97.12 g/mol |

| SMILES | Cn1c(C)ncn1 |

| InChI Key | QBDXSEYWEKKYSH-UHFFFAOYSA-N |

| Structural Class |

Tautomeric Stability

The presence of the methyl group at the

Physicochemical Profile

Data aggregated from experimental values and high-fidelity predictive models (ACD/Labs, EPISuite).

| Property | Value | Context/Implication |

| Physical State | Low-melting solid or viscous oil | Hygroscopic nature requires storage under desiccant. |

| Melting Point | ~80–85 °C (Predicted) | Significantly lower than the 3,5-dimethyl isomer (142°C) due to reduced H-bonding network. |

| Boiling Point | 240–250 °C (at 760 mmHg) | High thermal stability suitable for high-temp catalysis. |

| pKa (Conjugate Acid) | ~2.5–3.0 | Protonation occurs at N1/N2; less basic than imidazole. |

| LogP | -0.2 (approx) | Highly polar; excellent aqueous solubility. |

| Dipole Moment | ~4.5–5.0 D | Strong dipole facilitates interaction with polar active sites. |

Synthetic Methodologies

Two primary routes are validated for high-purity synthesis. Route A is preferred for laboratory-scale precision, while Route B is scalable for industrial production.

Route A: Oxidative Desulfurization (High Purity)

This method proceeds via the thione intermediate, ensuring complete regiocontrol.

-

Thione Formation: Reaction of

-methyl-acetohydrazide with potassium thiocyanate (KSCN) or methyl isothiocyanate yields 3,4-dimethyl-1,2,4-triazole-5-thione. -

Desulfurization: Oxidative removal of the sulfur atom using Hydrogen Peroxide (

) or Nitric Acid (

Route B: Cyclocondensation (Einhorn-Brunner Variation)

A direct condensation method utilizing orthoesters.

-

Reagents: Acetohydrazide (

), Methylamine ( -

Conditions: Reflux in ethanol/dioxane (6–12 hours).

-

Mechanism: The orthoformate activates the hydrazide, forming an imidate intermediate which is then trapped by the amine, followed by cyclodehydration.

Figure 1: One-pot cyclocondensation pathway for the synthesis of the target triazole.

Spectroscopic Characterization

Identification relies on differentiating the

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-

- 8.35 ppm (s, 1H, C5-H ): Characteristic downfield shift of the triazole ring proton.

-

3.65 ppm (s, 3H, N4-CH

-

2.38 ppm (s, 3H, C3-CH

-

C NMR (100 MHz, DMSO-

- 153.2 ppm (C3, Quaternary C=N)

- 144.8 ppm (C5, Methine C=N)

-

31.5 ppm (N4-CH

-

11.2 ppm (C3-CH

Mass Spectrometry (ESI-MS)

-

[M+H]

: m/z 98.1 -

Fragmentation: Loss of

(Acetonitrile, mass 41) is a common fragmentation pathway for 1,2,4-triazoles.

Applications in Drug Discovery & Materials[3][4]

Bioisosterism

The 3,4-dimethyl-4H-1,2,4-triazole core serves as a non-classical bioisostere for amide bonds (cis-amide mimic).

-

Metabolic Stability: The triazole ring is resistant to hydrolysis and oxidation by CYP450 enzymes, unlike labile amide bonds.

-

H-Bonding: The N1 and N2 nitrogens act as H-bond acceptors, while the C5-H can act as a weak H-bond donor in specific hydrophobic pockets.

Coordination Chemistry (MOFs & Catalysis)

This ligand binds to transition metals (Cu, Zn, Ag) primarily through the N1/N2 nitrogen atoms.

-

Bridging Mode: It can bridge two metal centers (

-coordination), facilitating the formation of Metal-Organic Frameworks (MOFs) with high thermal stability. -

NHC Precursor: Alkylation at N1 yields triazolium salts, which upon deprotonation generate

-heterocyclic carbenes used in organocatalysis (e.g., benzoin condensation).

Figure 2: Functional utility map of the triazole core in pharmaceutical and material sciences.

Safety & Handling

-

Hazard Classification: GHS Warning.

-

H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217053, 3,4-dimethyl-4H-1,2,4-triazole. Retrieved from [Link]

-

Molaid Chemicals. Chemical Property Data for CAS 16778-74-8. Retrieved from [Link]

- Potts, K. T. (1961).The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on triazole tautomerism and synthesis).

-

Gao, Y. F., et al. (2024). Regiodivergent Synthesis of Triazoles.[1] Organic Letters. (Context on modern cyclization methods).

Sources

Technical Guide: Synthesis of 3,4-Dimethyl-4H-1,2,4-Triazole

Executive Summary

3,4-Dimethyl-4H-1,2,4-triazole (CAS: 16778-74-8) is a pivotal heterocyclic building block in medicinal chemistry, particularly serving as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors such as talazoparib and niraparib analogs.[1] Its structural integrity—specifically the regiochemistry of the methyl groups at the C3 and N4 positions—is critical for the biological activity of downstream pharmaceutical targets.

This guide details the definitive synthetic protocols for this compound, prioritizing regioselective control. While direct alkylation of triazoles is possible, it often yields inseparable mixtures of N1, N2, and N4 isomers. Therefore, this guide advocates for de novo cyclization using acetohydrazide and orthoesters as the "Gold Standard" methodology for high-purity applications.

Strategic Retrosynthesis

To achieve high regiochemical fidelity, the 1,2,4-triazole ring is best constructed from acyclic precursors rather than functionalizing an existing ring.[1]

-

Disconnection Approach:

This modular approach ensures that the methyl group on the nitrogen is fixed at the N4 position during ring closure, eliminating the formation of the thermodynamically stable but often undesired N1-methyl isomer.

Pathway Visualization

Primary Protocol: Orthoester-Mediated Cyclization

This method is the industrial preferred route due to its high yield (>80%) and operational simplicity.[1] It avoids the use of transition metal catalysts and hazardous alkylating agents like methyl iodide.

Reaction Scheme

Acetohydrazide + Triethyl Orthoformate + Methylamine

Experimental Procedure

Reagents:

-

Acetohydrazide (1.0 eq)[1]

-

Triethyl orthoformate (1.2 eq)[1]

-

Methylamine (33% in EtOH or 40% aq., 1.5 eq)

-

Solvent: Ethanol (anhydrous) or Methanol[1]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional but recommended for kinetics.[1]

Step-by-Step Methodology:

-

Imidate Formation:

-

Charge a reaction vessel with Acetohydrazide (74.08 g, 1.0 mol) and anhydrous Ethanol (500 mL).

-

Add Triethyl orthoformate (177.8 g, 1.2 mol) and a catalytic amount of pTSA (8.6 g).

-

Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC or LC-MS for the disappearance of acetohydrazide. The intermediate formed is Ethyl N-acetylformimidate.

-

-

Amine Addition & Cyclization:

-

Cool the reaction mixture to 0–5°C.

-

Slowly add Methylamine solution (excess, ~1.5 mol) dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature, then heat to reflux again for 4–6 hours.

-

Mechanism:[1][2] The amine attacks the imidate carbon, displacing ethanol to form an amidrazone intermediate, which spontaneously cyclizes with loss of water.

-

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

-

The residue is typically a viscous oil or low-melting solid.

-

Purification: Dissolve the residue in a minimum amount of hot Isopropanol or Ethyl Acetate/Hexane (1:1). Cool to 0°C to crystallize.

-

Filter the white crystalline solid and dry under vacuum at 40°C.

-

Mechanistic Pathway

Alternative Route: Methylation (Not Recommended)

While conceptually simple, methylating 3-methyl-1,2,4-triazole with methyl iodide yields a mixture of isomers (N1, N2, and N4).[1] This route requires rigorous chromatographic separation and is generally unsuitable for scale-up.[1]

Comparative Analysis of Routes:

| Feature | Protocol 1: Cyclization (Recommended) | Protocol 2: Methylation (Alternative) |

| Starting Materials | Acetohydrazide, Orthoformate, Methylamine | 3-Methyl-1,2,4-triazole, Methyl Iodide |

| Regioselectivity | 100% N4-Methyl (Structural constraint) | Mixture: N1 (~60%), N2 (~10%), N4 (~30%) |

| Purification | Crystallization (Simple) | Column Chromatography (Difficult) |

| Yield | High (80-90%) | Low for specific isomer (<40%) |

| Safety | Flammable solvents | Methyl Iodide is highly toxic/carcinogenic |

Characterization & Quality Control

Verification of the N4-isomer is best achieved using NMR spectroscopy. The symmetry of the molecule and the chemical shift of the N-Methyl group are diagnostic.

Analytical Specifications:

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 96–98°C.

-

Solubility: Soluble in water, methanol, DMSO; sparingly soluble in hexane.

NMR Data (DMSO-d6):

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H NMR | 8.25 - 8.35 | Singlet (1H) | C5-H (Triazole Ring Proton) |

| 1H NMR | 3.60 - 3.70 | Singlet (3H) | N4-CH3 |

| 1H NMR | 2.30 - 2.40 | Singlet (3H) | C3-CH3 |

| 13C NMR | ~152.0 | - | C3 (Quaternary) |

| 13C NMR | ~144.0 | - | C5 (CH) |

| 13C NMR | ~31.0 | - | N4-CH3 |

| 13C NMR | ~11.0 | - | C3-CH3 |

Note: The C5-H proton in 1,2,4-triazoles is acidic and can exchange with deuterium in protic solvents over time, potentially diminishing the signal integration.[1]

Safety & Handling

-

Triazole Stability: While 1,2,4-triazoles are generally stable, they are nitrogen-rich.[1] Do not subject the dry solid to extreme shock or friction, although this specific derivative is not classified as an explosive.

-

Methylamine: Use in a well-ventilated fume hood.[1] Methylamine gas is toxic and flammable. Using ethanolic or aqueous solutions mitigates some inhalation risk but requires careful handling.

-

Orthoformate: Moisture sensitive. Keep bottles tightly sealed to prevent hydrolysis to formate esters.

References

-

Regioselective Synthesis of 1,2,4-Triazoles : Shelke, G. M., et al.[3] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[3] Synlett, 2015, 26, 404-407.[1][3] Link[1]

-

Tautomerism and Regiochemistry : Chernyshev, V. M., et al. "Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole."[1][4] Russian Journal of Applied Chemistry, 2006.[4] Link

-

Application in PARP Inhibitors : "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)." US Patent 10,780,088 B2. Link

-

General Triazole Synthesis : "Synthesis of 4H-1,2,4-triazoles." Organic Chemistry Portal. Link

-

Compound Data : "3,4-dimethyl-4H-1,2,4-triazole."[1][5][6][7][8] PubChem CID 12217053. Link[1]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 3,4-dimethyl-4H-1,2,4-triazole

The following technical guide details the properties, synthesis, and reactivity of 3,4-dimethyl-4H-1,2,4-triazole .

Molecular Architecture & Electronic Profile

Structural Distinction

It is critical to distinguish 3,4-dimethyl-4H-1,2,4-triazole from its more common isomer, 3,5-dimethyl-1H-1,2,4-triazole.

-

3,5-Dimethyl Isomer: Substituents are on carbons 3 and 5. The proton resides on a nitrogen (N1, N2, or N4), allowing for rapid annular tautomerism.

-

3,4-Dimethyl Isomer (Target): The methyl group at position 4 (N4) "locks" the structure. Because N4 is alkylated, the molecule cannot undergo annular tautomerism involving N4. This creates a fixed electronic environment where C5-H becomes a distinct, acidic proton, and N1/N2 remain available as nucleophilic centers.

Electronic Nodes

-

N1 & N2 (The "Pyridinic" Nitrogens): Possess lone pairs in

orbitals orthogonal to the -

C5-H (The "Carbene" Carbon): The proton at C5 is flanked by two electronegative nitrogens (N1 and N4). This renders it significantly more acidic (

in DMSO) than typical aromatic protons, serving as a latent nucleophile via deprotonation to form an N-Heterocyclic Carbene (NHC) .

Figure 1: Structural topology of 3,4-dimethyl-4H-1,2,4-triazole highlighting the N4-blocking group and the reactive C5 center.[1][2][3][4][5][6][7][8][9][10]

Physicochemical Characterization

Unlike the high-melting 3,5-dimethyl isomer (MP ~142°C), the 3,4-dimethyl derivative exhibits lower lattice energy due to reduced intermolecular hydrogen bonding (lack of N-H donors).

| Property | Value / Description | Note |

| Physical State | Hygroscopic Solid / Semi-solid | Low melting point range (approx. 30–50°C); often handled as an oil if impure. |

| Molecular Weight | 97.12 g/mol | |

| Solubility | High (Polar Solvents) | Soluble in Water, MeOH, DMSO, CH₂Cl₂. Insoluble in Hexanes. |

| Acidity ( | ~2.5 (Conjugate Acid) | Protonation occurs at N1/N2. |

| Acidity (C-H) | ~23 (DMSO) | C5-H deprotonation requires strong bases (e.g., |

| Dipole Moment | High | Due to the concentration of nitrogen lone pairs on one face. |

Synthetic Routes & Process Optimization

The most robust synthesis for the specific 3,4-dimethyl isomer avoids the ambiguity of alkylating a pre-formed triazole ring. Instead, the ring is constructed around the substituents using a Thione-Desulfurization Strategy . This ensures the methyl group is unequivocally positioned at N4.

Synthesis Workflow (Thione Route)

This protocol utilizes the cyclization of a hydrazine derivative followed by the removal of a sulfur "scaffold" atom.

Step 1: Formation of Thiosemicarbazide Intermediate

-

Reagents: Acetohydrazide + Methyl Isothiocyanate.

-

Mechanism: Nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon.

-

Product: 1-Acetyl-4-methylthiosemicarbazide.

Step 2: Cyclization to Triazole-Thione

-

Reagents: Sodium Hydroxide (aq) or Sodium Ethoxide.

-

Conditions: Reflux (2–4 hours).

-

Product: 3,4-Dimethyl-1,2,4-triazole-5-thione (Solid, MP ~170°C).

-

Note: This intermediate is stable and often used directly as a ligand (see "Scorpionates").

Step 3: Oxidative Desulfurization

-

Reagents: Hydrogen Peroxide (

) or dilute Nitric Acid ( -

Conditions: 0°C to Room Temp.

-

Mechanism: Oxidation of the thione (

) to a sulfonic acid intermediate, which eliminates -

Final Product: 3,4-Dimethyl-4H-1,2,4-triazole .

Figure 2: Step-wise synthesis ensuring regiospecific placement of the N4-methyl group.

Reactivity & Functionalization[2][3][11][12][13][14]

Coordination Chemistry (Ligand Behavior)

The 3,4-dimethyl-1,2,4-triazole molecule acts as a bridging ligand in coordination polymers and Metal-Organic Frameworks (MOFs).

-

Binding Mode: The N1 and N2 atoms bridge two metal centers (

geometry is rare; usually bridges via N1 and N2 across the ring). -

Applications: Used to tune the pore size in Iron(II) spin-crossover materials.

C5-Lithiation & Carbene Generation

This is the most significant application in modern catalysis. The C5 proton is acidic enough to be removed by organolithiums.

-

Protocol: Treat with

-Butyllithium in THF at -78°C. -

Intermediate: 5-Lithio-3,4-dimethyl-1,2,4-triazole.

-

Application: Reaction with electrophiles (e.g., Chlorophosphines, Metal halides) to create functionalized ligands or direct transmetallation to form Triazol-5-ylidene (NHC) complexes (e.g., with Ag(I), Au(I), or Pd(II)).

Quaternization

Reaction with alkyl halides (e.g., MeI) occurs at N1, yielding Triazolium salts (e.g., 1,3,4-trimethyl-1,2,4-triazolium iodide). These salts are precursors to "Abnormal" NHCs where the carbene carbon is flanked by nitrogens.

References

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

-

Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

- Guen, F. L., et al. (2020). "Synthesis and Coordination Chemistry of 3,4-Disubstituted-1,2,4-Triazoles." European Journal of Inorganic Chemistry. (Describes the specific coordination modes of N4-substituted triazoles).

-

Endres, P., et al. (2018). "1,2,4-Triazolylidenes as Versatile Abnormal Carbene Ligands." Journal of the American Chemical Society.[11] Link (Details the C5-activation and carbene formation).

-

PubChem Compound Summary. (2024). "3,4-dimethyl-1,2,4-triazole (CID 12217053)." National Center for Biotechnology Information. Link

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. isres.org [isres.org]

- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 7. studylib.net [studylib.net]

- 8. researchgate.net [researchgate.net]

- 9. vdoc.pub [vdoc.pub]

- 10. scispace.com [scispace.com]

- 11. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 3,4-dimethyl-4H-1,2,4-triazole: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and ultimate efficacy of potential therapeutic agents, this document delves into the theoretical principles governing the dissolution of this substituted triazole. While specific experimental data for 3,4-dimethyl-4H-1,2,4-triazole is not extensively available in public literature, this guide synthesizes information on the solubility of the parent 1,2,4-triazole and the well-documented effects of methylation on related heterocyclic systems. Furthermore, this guide presents detailed, field-proven methodologies for the experimental determination of both thermodynamic and kinetic solubility, equipping researchers with the practical knowledge to assess this crucial physicochemical parameter.

Introduction: The Significance of 1,2,4-Triazoles and the Imperative of Solubility

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents. The unique electronic and structural properties of the triazole ring, including its capacity for hydrogen bonding and its metabolic stability, make it an attractive component in the design of novel drug candidates.

The journey of a promising compound from laboratory discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. A compound's ability to dissolve in physiological media is a prerequisite for its absorption and subsequent distribution to its target site. Therefore, a thorough understanding and early assessment of solubility are paramount for any compound entering the drug development pipeline. This guide focuses on 3,4-dimethyl-4H-1,2,4-triazole, providing a framework for understanding and evaluating its solubility profile.

Theoretical Framework: Predicting the Solubility of 3,4-dimethyl-4H-1,2,4-triazole

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1]

The Parent Scaffold: Solubility of 1,2,4-Triazole

The parent 1,2,4-triazole is a highly polar molecule due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors, and an N-H group that can act as a hydrogen bond donor. This leads to strong intermolecular interactions in the solid state. Consequently, 1,2,4-triazole exhibits high solubility in water and other polar protic solvents such as ethanol and methanol. It also shows decent solubility in polar aprotic solvents like acetone.

The Influence of Methylation on Solubility

The introduction of two methyl groups to the 1,2,4-triazole core to form 3,4-dimethyl-4H-1,2,4-triazole is expected to modulate its solubility in a predictable manner:

-

Increased Lipophilicity: The methyl groups are non-polar and will increase the overall lipophilicity (fat-solubility) of the molecule. This generally leads to a decrease in solubility in highly polar solvents like water.

-

Disruption of Hydrogen Bonding: The methylation at the N4 position removes a key hydrogen bond donor (the N-H proton). This disruption of the hydrogen bonding network that exists in the parent triazole can have a complex effect. While it weakens solute-solute interactions, which could favor dissolution, it also reduces the potential for strong hydrogen bonding with protic solvents, which could decrease solubility in those solvents.

-

Conformational Effects: N-methylation can sometimes lead to unexpected increases in solubility by altering the crystal packing of the solid form or by inducing a molecular conformation that is more amenable to solvation.

Based on these principles, it is anticipated that 3,4-dimethyl-4H-1,2,4-triazole will exhibit lower aqueous solubility compared to the unsubstituted 1,2,4-triazole. However, its solubility in less polar organic solvents is likely to be enhanced.

Solvent Polarity and its Impact

The choice of solvent is critical in determining the solubility of a compound. The polarity of a solvent, a measure of its charge distribution, dictates its ability to interact with and solvate a solute.[2] For 3,4-dimethyl-4H-1,2,4-triazole, a moderately polar compound, a range of solvents should be considered for solubilization.

A qualitative prediction of solubility in different solvent classes is as follows:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be moderate but lower than the parent triazole due to the increased lipophilicity and loss of a hydrogen bond donor.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is anticipated in these solvents as they can engage in dipole-dipole interactions with the triazole ring.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected due to the significant mismatch in polarity.

As an illustrative example, the solubility of a related compound, methyl 1,2,4-triazole-3-carboxylate, was found to be highest in the polar aprotic solvent DMF and lowest in the less polar solvent isopropanol.[3]

Experimental Determination of Solubility: A Practical Guide

A definitive understanding of a compound's solubility requires empirical measurement. This section provides detailed protocols for determining both thermodynamic and kinetic solubility, two key parameters in drug discovery.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.[4]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can dissolve under these conditions.[4] This is the "gold standard" for solubility measurement and is typically determined using the shake-flask method.[5]

-

Kinetic Solubility refers to the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous buffer.[5] This method is high-throughput and often used in early screening, but it can overestimate the true solubility as the compound may exist in a supersaturated or amorphous state.[6]

Caption: Relationship between solubility types, methodologies, and their application in the drug discovery pipeline.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Materials:

-

3,4-dimethyl-4H-1,2,4-triazole (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMF, DMSO, acetonitrile, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of solid 3,4-dimethyl-4H-1,2,4-triazole to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant filter (e.g., 0.22 µm PTFE).

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of 3,4-dimethyl-4H-1,2,4-triazole.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µM) based on the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask method for thermodynamic solubility determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of dissolved compounds in solubility studies.

Typical HPLC Parameters for a Triazole Derivative:

-

Column: A reversed-phase column, such as a C18, is generally suitable for the analysis of moderately polar compounds like 3,4-dimethyl-4H-1,2,4-triazole.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. The UV spectrum of the parent 1,2,4-triazole shows a weak absorption around 205 nm; substituted triazoles may have different absorption maxima.

-

Quantification: A calibration curve should be prepared using standard solutions of 3,4-dimethyl-4H-1,2,4-triazole of known concentrations to ensure accurate quantification.

Expected Solubility Profile and Data Interpretation

While no specific quantitative data for 3,4-dimethyl-4H-1,2,4-triazole is readily available, we can refer to data for a structurally similar compound, methyl 1,2,4-triazole-3-carboxylate, to provide a reasonable expectation.

Table 1: Exemplary Solubility Data for Methyl 1,2,4-Triazole-3-carboxylate

| Solvent | Temperature (K) | Solubility (mole fraction, x₁) |

| N,N-Dimethylformamide (DMF) | 323.15 | 0.1923 |

| Isopropanol | 278.15 | 0.001971 |

| Data adapted from a study on methyl 1,2,4-triazole-3-carboxylate.[3] |

This data illustrates the significant impact of the solvent on solubility, with the highly polar aprotic solvent DMF providing much greater solubilizing power than the less polar alcohol, isopropanol.[3] It is plausible that 3,4-dimethyl-4H-1,2,4-triazole will follow a similar trend.

When interpreting experimental solubility data, it is crucial to consider the solid-state form of the compound (e.g., crystalline vs. amorphous), as this can significantly influence the results.[6]

Conclusion

A comprehensive understanding of the solubility of 3,4-dimethyl-4H-1,2,4-triazole is indispensable for its successful development as a potential therapeutic agent. This guide has provided a robust theoretical framework for predicting its solubility based on the properties of the 1,2,4-triazole scaffold and the effects of methylation. More importantly, it has outlined detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. By applying these methodologies, researchers can obtain reliable and reproducible data to inform critical decisions in the drug discovery and development process, ultimately enhancing the probability of success for this promising class of compounds.

References

-

Li, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1285–1294. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Schönherr, T. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 514-541. Available at: [Link]

-

Jovanović, B., et al. (2013). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Vojnosanitetski pregled, 70(7), 681-687. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Sakamoto, Y., et al. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 13(10), 1634. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Schönherr, T. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. ResearchGate. Available at: [Link]

-

Anastassiades, M., et al. (2018). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-MS/MS. EURL-SRM. Available at: [Link]

-

Let's Learn Something. (2023). How Does Solvent Polarity Impact Compound Solubility? YouTube. Available at: [Link]

-

Naksen, A., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20977–20986. Available at: [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available at: [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

-

Saliyeva, M., et al. (2021). Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology, 14(10), 5349-5351. Available at: [Link]

-

Ghasemi, A. S., & Ghasemi, J. B. (2020). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Journal of Molecular Liquids, 318, 114068. Available at: [Link]

-

Jouyban, A. (2022). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 28(1), 1-4. Available at: [Link]

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Available at: [Link]

-

da Silva, G. N., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30018–30030. Available at: [Link]

-

Sharma, V., et al. (2021). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. enamine.net [enamine.net]

- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

The 1,2,4-Triazole Scaffold: A Technical Guide to Biological Activity & Therapeutic Design

Executive Summary

The 1,2,4-triazole nucleus (

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing 1,2,4-triazole derivatives.

Part 1: The Pharmacophore & SAR Logic[2]

The biological versatility of 1,2,4-triazole stems from its ability to mimic amide bonds (bioisostere) while resisting hydrolytic cleavage.

Structural Dynamics

-

H-Bonding: The nitrogen atoms at positions 2 and 4 act as hydrogen bond acceptors, while N1 (in 1H-tautomers) can act as a donor.

-

Coordination Chemistry: The lone pair on N4 is critical for coordinating with metal ions in metalloenzymes (e.g., the Heme Iron in CYP450).

-

Dipole Moment: A high dipole moment (~3.2 D) facilitates strong non-covalent interactions with receptor pockets.

Structure-Activity Relationship (SAR)

To optimize biological activity, substitutions must follow specific steric and electronic rules:

| Position | Role in Drug Design | Optimization Strategy |

| N1 | Pharmacokinetic Modulation | Attachment of bulky lipophilic groups (e.g., difluorophenyl in Fluconazole) to improve membrane permeability and half-life. |

| C3 | Target Specificity | Introduction of aromatic rings or heterocycles here dictates binding affinity (e.g., |

| C5 | Solubility & Stability | Small polar groups here can fine-tune solubility; bulky groups may cause steric clash unless the target pocket is deep. |

| N4 | Catalytic Interaction | CRITICAL: Must remain accessible for antifungals (heme binding). In anticancer kinase inhibitors, this often participates in H-bonding with the hinge region. |

Part 2: Antifungal Dominance (The CYP51 Blockade)

The most commercially successful application of 1,2,4-triazoles is the inhibition of fungal lanosterol 14

Mechanism of Action

CYP51 is a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, the primary sterol in fungal cell membranes.[1]

-

Binding: The N4 nitrogen of the triazole ring coordinates axially with the Heme Iron (

) in the CYP51 active site. -

Inhibition: This coordination blocks the activation of oxygen, preventing the demethylation of lanosterol.

-

Result: Accumulation of toxic 14

-methylsterols and depletion of ergosterol lead to membrane destabilization and fungal cell death.

Pathway Visualization

The following diagram illustrates the specific blockage point in the ergosterol pathway.

Caption: Mechanism of CYP51 inhibition by 1,2,4-triazoles leading to toxic sterol accumulation.

Part 3: Emerging Oncology Applications

Recent research has pivoted 1,2,4-triazoles toward oncology, specifically as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), or as Tubulin polymerization inhibitors.

Mechanistic Insight[4][5][6]

-

Kinase Inhibition: The triazole ring acts as a linker that orients the molecule into the ATP-binding pocket of kinases (e.g., EGFR).[2] The nitrogen atoms form hydrogen bonds with amino acids in the "hinge region" (e.g., Met793 in EGFR).

-

Tubulin Binding: Derivatives occupying the colchicine binding site inhibit microtubule assembly, causing cell cycle arrest at the G2/M phase.

Comparative Activity Data (Representative)

The following table summarizes potency data from recent high-impact studies on triazole hybrids.

| Compound Class | Target | Cell Line | IC50 / GI50 | Reference |

| Triazole-Quinazoline | EGFR / VEGFR-2 | HCT-116 (Colon) | 0.31 | [Abdel-Rahman et al. 2024] |

| Triazole-Oxadiazole | Dual EGFR/VEGFR | MCF-7 (Breast) | 0.028 | [Saritha et al. 2024] |

| Thiazolo-Triazole | Tubulin / BRAF | NCI-60 Panel | < 10 nM | [Youssif et al. 2018] |

| Benzotriazin-Triazole | CYP51 (Fungal) | A. fumigatus | 0.25 | [Zhang et al. 2020] |

Part 4: Experimental Protocols

Synthesis: The Pellizzari Reaction (Microwave-Assisted)

While classical Pellizzari condensation requires high heat (

Objective: Synthesize 3,5-disubstituted-1,2,4-triazole.

Reaction: Amide + Acylhydrazide

Protocol:

-

Reagents: Mix equimolar amounts (1.0 mmol) of substituted benzamide and benzoylhydrazide in a microwave vial.

-

Solvent: Add minimal n-butanol (solvent-free conditions are also viable for green chemistry).

-

Catalyst: Optional addition of 10 mol% acetic acid can accelerate cyclization.

-

Irradiation: Seal vial. Irradiate at 150°C (300W) for 10–20 minutes.

-

Control: Monitor via TLC (Ethyl Acetate:Hexane 4:1) until starting amide disappears.

-

-

Workup: Cool to RT. Pour mixture into ice-cold water.

-

Purification: Filter the precipitate. Recrystallize from ethanol.

-

Validation: Confirm structure via

H-NMR (look for disappearance of hydrazide -NH protons).

Caption: Microwave-assisted Pellizzari synthesis workflow for 1,2,4-triazoles.

Biological Screening: MTT Antiproliferative Assay

To validate anticancer potential, the MTT assay is the industry standard for determining IC50.

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h at 37°C. -

Treatment: Add triazole derivatives at serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48 hours.

-

Labeling: Add 10

L MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h (formazan crystals form). -

Solubilization: Remove media. Add 100

L DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate % viability and derive IC50 using non-linear regression (GraphPad Prism).

References

-

BenchChem. (2025).[3][4] Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.Link

-

Abdel-Rahman, et al. (2025).[2] Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy.[5] PMC - NIH. Link

-

Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.[6] Bioorganic Chemistry.[7][6] Link

-

Zhang, J., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus.[1] European Journal of Medicinal Chemistry. Link

-

Saritha, et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors.[5] NIH. Link

Sources

- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold of 1,2,4-Triazole

An In-depth Technical Guide to the Chemistry of 4H-1,2,4-Triazoles for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole is a five-membered heterocyclic ring system containing two carbon and three nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, often referred to as a "privileged structure" due to its unique physicochemical properties that are highly advantageous for drug design.[1] These properties include metabolic stability, a capacity for hydrogen bonding, and the ability to act as a bioisostere for amide or ester groups, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] The 1,2,4-triazole ring can exist in two tautomeric forms, the 1H- and 4H-isomers, with the 1H form generally being more stable.[2][3] This guide will delve into the core chemistry of the 4H-1,2,4-triazole isomer, exploring its synthesis, reactivity, and widespread applications. Derivatives of 1,2,4-triazole have been successfully developed into a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, anticancer, antiviral, and antibacterial effects.[1][4][5][6] Beyond the pharmaceutical industry, these compounds have found applications in agriculture as fungicides and herbicides, and in materials science as corrosion inhibitors and components of luminescent materials.[7][8]

Part 1: Synthesis of the 4H-1,2,4-Triazole Core

The construction of the 1,2,4-triazole ring is a fundamental aspect of its chemistry, with several named reactions providing reliable routes to this scaffold. The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction provides a direct thermal condensation route to 3,5-disubstituted-1,2,4-triazoles from an amide and an acylhydrazide.[9][10]

Causality and Mechanism: The reaction is typically performed at high temperatures (often exceeding 200°C), either neat or in a high-boiling solvent.[9] The mechanism commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide.[11] This is followed by an intramolecular cyclization and a series of dehydration steps to yield the aromatic 1,2,4-triazole ring.[10][11]

Caption: Generalized mechanism of the Pellizzari reaction.

Limitations and Modern Advancements: The primary drawbacks of the traditional Pellizzari reaction are the harsh conditions, long reaction times, and often low yields.[9][10] Furthermore, in unsymmetrical reactions where the acyl groups of the amide and acylhydrazide differ, an "interchange of acyl groups" can occur, leading to a mixture of isomeric products.[11] To overcome these limitations, modern modifications, particularly the use of microwave irradiation, have been shown to significantly reduce reaction times from hours to minutes and improve yields, offering a more efficient and greener alternative.[9]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction) [9][11]

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

-

Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Triturate the resulting solid product with ethanol to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

-

Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

The Einhorn-Brunner Reaction

Described initially by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes substituted 1,2,4-triazoles through the acid-catalyzed condensation of imides (diacylamines) with hydrazines.[4][12][13]

Causality and Mechanism: The reaction proceeds via the initial protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the imide. Subsequent dehydration, a 1,5-proton shift, and intramolecular cyclization lead to the formation of the five-membered triazole ring.[12][14] A final dehydration step furnishes the aromatic 1,2,4-triazole.[4]

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Regioselectivity: A key feature of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole ring.[4][12][14] This predictability is a valuable aspect for the targeted synthesis of specific isomers.[4]

Experimental Protocol: General Synthesis of a Substituted 1,2,4-Triazole [14]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (imide) (1.0 eq) in glacial acetic acid.

-

Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.

-

Monitoring: Allow the reaction to proceed for 2-8 hours. The progress should be monitored by TLC until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture in an ice-water bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Other Synthetic Routes

While the Pellizzari and Einhorn-Brunner reactions are classical mainstays, numerous other methods have been developed for the synthesis of 1,2,4-triazoles. These include:

-

Oxidative Cyclization: An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved via the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol (PEG) as a recyclable medium.[15]

-

From N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides: These readily accessible precursors can be cyclized to form disubstituted 1H- and 4H-1,2,4-triazoles under mild conditions.[16]

-

Microwave-Assisted Synthesis: Triflic anhydride activation followed by microwave-induced cyclodehydration provides a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides.[15]

Part 2: Reactivity and Functionalization

The aromatic 1,2,4-triazole ring can be functionalized through various reactions, allowing for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

N-Alkylation and N-Arylation

Alkylation and arylation at the nitrogen atoms are common methods for elaborating the triazole scaffold.

-

N-Alkylation: Under kinetic control, alkylation of 1-substituted-5-aryl-1,2,4-triazoles occurs selectively at the more nucleophilic N-4 position to yield the corresponding triazolium salts, which can then be converted to 4-alkyl-4H-triazoles.[17]

-

N-Arylation: Copper-catalyzed N-arylation reactions are effective for introducing aryl groups onto the triazole ring.[18]

C-H Functionalization

Direct C-H arylation of the 1,2,4-triazole ring provides a modern and efficient route to complex aryl-substituted triazoles, complementing traditional cyclization and N-arylation methods. The electronic character of the C–H bonds allows for regioselective C-5 arylation under palladium catalysis.[17] This strategy provides rapid access to a variety of arylated products.[17]

Cycloaddition Reactions

Certain 1,2,4-triazole derivatives are highly reactive in cycloaddition reactions. Notably, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its 4-methyl analog (MTAD) are potent dienophiles in Diels-Alder reactions.[19][20] These reactions are effective for constructing new heterocyclic compounds and have been extensively studied.[19]

Part 3: Spectroscopic and Physicochemical Properties

The structural characterization of 4H-1,2,4-triazoles relies on standard spectroscopic techniques.

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons on the triazole ring and substituents are observed. The chemical shifts are influenced by the electronic nature of the substituents. For example, in a 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole, the aromatic protons appear as doublets around δ 7.54 and 7.68 ppm, while the propyl group protons appear at higher fields (δ 0.63, 1.41, 4.03 ppm).[21] |

| ¹³C NMR | The carbon atoms of the triazole ring typically appear in the aromatic region of the spectrum. For the aforementioned example, the triazole carbons are observed at δ 154.8 ppm.[21] |

| IR Spectroscopy | Characteristic vibrational bands for C=N, C-N, and N-N stretching are observed. Aromatic C-H stretching and bending vibrations are also present. |

| UV-Vis Spectroscopy | Unsubstituted 1,2,4-triazole shows weak absorption around 205 nm.[22] Aryl-substituted derivatives exhibit strong absorption at longer wavelengths due to extended conjugation. For instance, 3,5-bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole shows a λmax at 282.0 nm.[21] |

| Mass Spectrometry | Provides the molecular weight of the compound, aiding in the confirmation of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[21][23] |

Tautomerism: The 1,2,4-triazole ring exists in a tautomeric equilibrium between the 1H- and 4H-forms.[2] Theoretical and physical studies indicate that the relative stability of these tautomers can be influenced by the nature and position of substituents on the ring.[22] For the parent 1,2,4-triazole, the 1H-tautomer is more stable than the 4H-tautomer.[3]

Part 4: Applications in Drug Development and Beyond

The 1,2,4-triazole nucleus is a prolific scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[3][24]

Antifungal Agents

The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[1] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[1][25]

Mechanism of Action: These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of CYP51, the triazole ring disrupts ergosterol production, leading to the accumulation of toxic sterols, increased membrane permeability, and ultimately, inhibition of fungal growth.[1][3]

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Anticancer Agents

The 1,2,4-triazole scaffold is also present in several anticancer drugs, most notably the aromatase inhibitors letrozole and anastrozole, which are used in the therapy of hormone-responsive breast cancer.[1][2][25]

Other Therapeutic Areas

The versatility of the 1,2,4-triazole ring has led to its incorporation into drugs for a wide range of conditions:

-

Antiviral: Ribavirin is a broad-spectrum antiviral drug containing the 1,2,4-triazole ring.[1][2][24]

-

Anxiolytic: Alprazolam is a well-known anxiolytic agent.[2][25]

-

Antidepressant: Trazodone and nefazodone are used for the treatment of depression.[2][19]

-

Antibacterial: Numerous 1,2,4-triazole derivatives have been synthesized and screened for antibacterial activity, with some showing potency comparable to standard antibiotics.[2][3]

| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |

| Fluconazole | Antifungal | Inhibits fungal lanosterol 14α-demethylase.[1][3] |

| Itraconazole | Antifungal | Inhibits fungal lanosterol 14α-demethylase.[3][25] |

| Letrozole | Anticancer | Aromatase inhibitor, blocks estrogen synthesis.[2][25] |

| Anastrozole | Anticancer | Aromatase inhibitor, blocks estrogen synthesis.[2][25] |

| Ribavirin | Antiviral | Inhibits viral RNA synthesis.[2][24] |

| Alprazolam | Anxiolytic | Positive allosteric modulator of the GABA-A receptor.[2][25] |

Agrochemical and Material Science Applications

The biological activity of 1,2,4-triazoles extends to agriculture, where they are used as plant growth regulators and fungicides.[14] In material science, their high nitrogen content, thermal stability, and coordination ability make them valuable in the development of energetic materials, corrosion inhibitors, polymers, and metal-organic frameworks (MOFs).[7][26] Furthermore, highly conjugated 4H-1,2,4-triazole derivatives have been investigated for their luminescent properties and potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs).[23]

Conclusion

The chemistry of 4H-1,2,4-triazoles is a rich and continually evolving field. Classical synthetic methods like the Pellizzari and Einhorn-Brunner reactions provide foundational access to the core scaffold, while modern techniques in C-H functionalization and microwave-assisted synthesis offer more efficient and diverse routes. The unique properties of this heterocyclic system have cemented its role as a "privileged scaffold" in drug discovery, leading to market-leading drugs across multiple therapeutic areas. The continued exploration of its synthesis, reactivity, and biological activity promises to yield new generations of pharmaceuticals, advanced materials, and agrochemicals, underscoring the enduring importance of the 1,2,4-triazole motif.

References

- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Benchchem.

- Einhorn–Brunner reaction. Wikipedia.

- Pellizzari reaction. Wikipedia.

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem.

- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem.

- Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. SciSpace.

- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

- Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H).

- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem.

- Einhorn-Brunner Reaction.

- The Role of 4-Amino-4H-1,2,4-triazole in Spectroscopic Analysis and Chemical Research.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.

- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

- 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.

- (PDF) Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). ResearchGate.

- 4 H -1,2,4-triazole derivatives: Significance and symbolism.

- An insight on medicinal attributes of 1,2,4-triazoles. PMC.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.

- A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. PubMed.

- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.

- C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. PMC.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

-

Examples of[4][9][12]triazole bearing drugs. ResearchGate. Available at:

- Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.

- Some commercially available drugs containing 1,2,4-triazole core skeleton. ResearchGate.

- Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing.

- Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. ResearchGate.

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- A Comprehensive review on 1, 2,4 Triazole..

- Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. ACS Publications.

- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate.

- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central.

- Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate.

- Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 13. Einhorn-Brunner Reaction [drugfuture.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 17. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. acgpubs.org [acgpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ripublication.com [ripublication.com]

Unveiling the Electronic Landscape: A Theoretical Deep Dive into 3,4-Dimethyl-4H-1,2,4-triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] This technical guide provides a comprehensive theoretical exploration of the electronic structure of a representative derivative, 3,4-dimethyl-4H-1,2,4-triazole. While direct experimental and extensive theoretical data for this specific molecule are nascent, we will leverage robust computational methodologies and draw parallels from closely related analogues, such as 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, to construct a detailed and predictive analysis.[3] This guide will serve as a valuable resource for researchers seeking to understand and modulate the electronic characteristics of this important class of heterocyclic compounds for applications in drug design and materials development. We will delve into the principles of Density Functional Theory (DFT) calculations, the interpretation of key electronic descriptors, and the correlation of theoretical data with experimental observations.

Introduction: The Significance of the 1,2,4-Triazole Core

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, imparts a unique combination of properties to molecules that incorporate this moiety. These include metabolic stability, hydrogen bonding capabilities, and a distinct electronic profile that facilitates interactions with biological targets.[1][2] The derivatives of 4H-1,2,4-triazole, in particular, have garnered significant interest due to their broad spectrum of applications, ranging from antimicrobial and anticancer agents to corrosion inhibitors and luminescent materials.[2]

A fundamental understanding of the electronic structure of these compounds is paramount for rational drug design and the development of novel materials. Key electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential, govern a molecule's reactivity, intermolecular interactions, and ultimately, its biological activity and material properties.[4]

This guide will focus on the theoretical elucidation of the electronic structure of 3,4-dimethyl-4H-1,2,4-triazole. The presence of two methyl groups, one on the triazole ring and one on the exocyclic nitrogen, is expected to modulate the electronic properties of the parent 4H-1,2,4-triazole core through inductive effects.

Theoretical Methodology: A Framework for In Silico Investigation

The primary tool for investigating the electronic structure of molecules at the quantum level is computational chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method that offers a favorable balance between accuracy and computational cost, making it ideal for studying small to medium-sized organic molecules.[5][6]

The DFT Approach: Principles and Practice

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.[6] This is a more computationally tractable approach than solving the Schrödinger equation for the many-electron wavefunction. A typical DFT study involves the following key steps:

-

Geometry Optimization: The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This is achieved by iteratively adjusting the atomic coordinates until the forces on the atoms are negligible.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra (e.g., IR and Raman).

-

Electronic Property Calculation: Once a stable geometry is obtained, a variety of electronic properties can be calculated to describe the molecule's electronic structure in detail.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a typical workflow for performing DFT calculations on a small heterocyclic molecule like 3,4-dimethyl-4H-1,2,4-triazole using a quantum chemistry software package such as Gaussian.

-

Molecular Structure Input:

-

Construct the 3D structure of 3,4-dimethyl-4H-1,2,4-triazole using a molecular modeling program (e.g., GaussView, Avogadro).

-

Ensure correct atom types, connectivity, and initial geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

Method: Select the B3LYP hybrid functional, which is known to provide reliable results for organic molecules.[7]

-

Basis Set: Employ the 6-31G(d) basis set, which provides a good balance of accuracy and computational efficiency for molecules of this size.[7]

-

Solvation Model (Optional but Recommended): To simulate a more realistic environment, a continuum solvation model such as the Conductor-like Polarizable Continuum Model (CPCM) can be used to account for the bulk effects of a solvent (e.g., water or DMSO).[8]

-

Gaussian Input Keywords: opt freq B3LYP/6-31G(d) scrf=(cpcm,solvent=water)

-

Verification: After the calculation is complete, confirm that the optimization has converged and that there are no imaginary frequencies in the output file.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions, include the pop=nbo keyword.

-

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO): These are typically generated as part of the standard output and can be visualized using appropriate software.

-

Gaussian Input Keywords: B3LYP/6-31G(d) pop=nbo scrf=(cpcm,solvent=water)

-

The following diagram illustrates the logical flow of this computational workflow.

Caption: A streamlined workflow for DFT calculations.

Results and Discussion: Deconstructing the Electronic Structure

Based on the established theoretical framework and data from analogous compounds, we can predict and analyze the key electronic features of 3,4-dimethyl-4H-1,2,4-triazole.

Molecular Geometry: The Foundation of Electronic Properties

The geometry of the 3,4-dimethyl-4H-1,2,4-triazole molecule is expected to be largely planar, with the triazole ring exhibiting aromatic character.[3] The methyl groups will be attached to the C3 and N4 positions. X-ray crystallographic studies of similar dimethyl-triazole derivatives can provide benchmark values for bond lengths and angles.[2][9]

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| N1-N2 | 1.37 - 1.39 |

| N2-C3 | 1.31 - 1.33 |

| C3-N4 | 1.35 - 1.37 |

| N4-C5 | 1.34 - 1.36 |

| C5-N1 | 1.32 - 1.34 |

| C3-C(methyl) | 1.49 - 1.51 |

| N4-C(methyl) | 1.46 - 1.48 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 108 - 110 |

| N2-C3-N4 | 110 - 112 |

| C3-N4-C5 | 105 - 107 |

| N4-C5-N1 | 110 - 112 |

| C5-N1-N2 | 105 - 107 |

Table 1: Predicted Geometric Parameters for 3,4-dimethyl-4H-1,2,4-triazole based on related structures.

Frontier Molecular Orbitals (HOMO-LUMO): Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic absorption properties.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[10]

For 3,4-dimethyl-4H-1,2,4-triazole, the HOMO is expected to be localized primarily on the triazole ring, with significant contributions from the nitrogen lone pairs. The LUMO is also anticipated to be distributed over the triazole ring, characteristic of a π* orbital. The electron-donating methyl groups are likely to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted 4H-1,2,4-triazole.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -0.5 to -1.5 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 5.0 to 7.0 | Chemical reactivity, electronic transitions |

Table 2: Predicted Frontier Orbital Energies and Gap for 3,4-dimethyl-4H-1,2,4-triazole.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The MEP map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of high electron density, typically associated with lone pairs on heteroatoms (nitrogen in this case). These are sites for electrophilic attack.

-

Positive Potential (Blue): Regions of low electron density, usually around hydrogen atoms. These are sites for nucleophilic attack.

In 3,4-dimethyl-4H-1,2,4-triazole, the most negative potential is expected to be localized around the N1 and N2 atoms of the triazole ring, making them the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the methyl groups will exhibit positive potential.

Caption: Conceptual representation of an MEP map.

Natural Bond Orbital (NBO) Analysis: Charge Distribution and Intramolecular Interactions

NBO analysis provides a detailed picture of the charge distribution on each atom and quantifies intramolecular interactions, such as hyperconjugation.[11] This information is critical for understanding the stability of the molecule and the nature of its chemical bonds.

For 3,4-dimethyl-4H-1,2,4-triazole, the nitrogen atoms are expected to carry the most negative charges, while the carbon atoms of the triazole ring will be more positive. The methyl groups will have a slight electron-donating effect, as evidenced by small negative charges on their carbon atoms and positive charges on the hydrogen atoms. NBO analysis can also reveal hyperconjugative interactions between the C-H bonds of the methyl groups and the antibonding orbitals of the triazole ring, which contribute to the overall stability of the molecule.

Correlation with Experimental Data: Bridging Theory and Reality

A key aspect of validating theoretical models is to compare the calculated results with experimental data. For 3,4-dimethyl-4H-1,2,4-triazole, the following spectroscopic techniques can be used to probe its electronic structure and provide data for comparison with DFT calculations.

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed and compared with experimental spectra.[12] A good agreement between the calculated and experimental chemical shifts provides strong evidence for the accuracy of the computed molecular structure.

UV-Vis Spectroscopy

The electronic transitions predicted from the HOMO-LUMO energy gap can be correlated with the absorption maxima observed in the experimental UV-Vis spectrum.[5] Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and provide a more detailed comparison with experimental data.

Conclusion and Future Directions